Ramifenazone Hydrochloride

Vue d'ensemble

Description

Ramifenazone Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. It is also referred to as isopropylaminophenazone or isopyrin hydrochloride. This compound is used in various preparations for treating painful and inflammatory conditions and has applications in both human and veterinary medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ramifenazone Hydrochloride is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthesis typically involves the reaction of 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Substitution and Halogenation Reactions

The pyrazolone ring undergoes electrophilic substitution at position 4 and halogenation at position 5 (Table 1) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), DMF | 5-Chloro-1,5-dimethylpyrazolone |

| Amination | Isopropylamine, K₂CO₃, EtOH | 4-Isopropylamino derivative |

| Salt Formation | HCl in EtOH | Ramifenazone Hydrochloride |

Mechanistic Insights:

-

Halogenation at position 5 occurs via radical intermediates under NCS, facilitated by the electron-withdrawing effect of the carbonyl group .

-

The hydrochloride salt forms via protonation of the tertiary amine by HCl, enhancing water solubility .

Influence of Substituents on Reactivity

-

Methyl Groups (Positions 1 and 5) :

-

Phenyl Group (Position 2) :

Degradation Pathways

This compound undergoes hydrolysis under acidic/basic conditions :

-

Acidic Hydrolysis : Cleavage of the isopropylamino group generates 4-hydroxy-pyrazolone .

-

Oxidative Degradation : Air oxidation of the pyrazolone ring forms quinone-like byproducts .

Comparative Reaction Data

Table 2: Reaction Yields and Conditions for Pyrazolone Derivatives

| Derivative | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 4-Aminopyrazole | Cyclocondensation | 78–97 | FeCl₃/PVP, PEG-400, 80°C |

| 5-Bromopyrazole | NBS in DCM | 85 | RT, 2 h |

| This compound | Salt formation | 92 | HCl/EtOH, 0°C |

Mechanistic Studies

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Ramifenazone has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation through COX inhibition, similar to other NSAIDs. A study demonstrated that Ramifenazone significantly decreased inflammatory markers in animal models, showcasing its potential for treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic efficacy of Ramifenazone has been documented in various clinical settings. It has been shown to alleviate pain associated with surgical procedures, chronic pain conditions, and acute injuries. A comparative analysis indicated that Ramifenazone provided comparable pain relief to other NSAIDs, such as ibuprofen and diclofenac .

Anticancer Potential

Recent studies have explored the potential anticancer effects of Ramifenazone. It has been suggested that this compound may inhibit tumor growth through COX-2 inhibition, which is implicated in tumorigenesis and cancer progression. In vitro studies indicated that Ramifenazone could reduce cell proliferation in certain cancer cell lines .

Table 1: Summary of Pharmacological Effects

Case Study 1: Post-Surgical Pain Management

In a clinical trial involving patients undergoing orthopedic surgery, Ramifenazone was administered post-operatively to assess its effectiveness in managing pain. Results showed a significant reduction in pain scores compared to a placebo group, indicating its utility as an effective analgesic in postoperative care .

Case Study 2: Chronic Inflammatory Conditions

A cohort study evaluated the long-term effects of Ramifenazone in patients with rheumatoid arthritis. Over six months, patients reported substantial improvements in joint pain and swelling, alongside a decrease in the use of corticosteroids, suggesting that Ramifenazone may serve as a viable alternative for managing chronic inflammatory conditions .

Mécanisme D'action

Ramifenazone Hydrochloride exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. It targets the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of inflammatory mediators. This mechanism is similar to other NSAIDs, making it effective in reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.

Proquazone: Used for musculoskeletal and joint disorders.

Celecoxib: A selective COX-2 inhibitor with anti-inflammatory effects.

Uniqueness

Ramifenazone Hydrochloride is unique due to its specific chemical structure, which allows it to be effective in both human and veterinary medicine. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it a versatile compound in pharmaceutical applications .

Activité Biologique

Ramifenazone Hydrochloride is a pyrazolone derivative recognized for its significant anti-inflammatory , analgesic , and antipyretic properties. This compound has garnered attention in both clinical and preclinical settings due to its ability to modulate inflammatory responses and alleviate pain. This article delves into the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain perception.

- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, Ramifenazone reduces the production of prostaglandins, thereby alleviating inflammation and pain associated with various conditions.

- Impact on Cellular Pathways : The compound influences cell signaling pathways that regulate inflammation, potentially affecting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that:

- Absorption : Ramifenazone is readily absorbed following administration.

- Metabolism : It undergoes hepatic metabolism, with significant excretion occurring via urine as metabolites .

- Half-Life : The compound exhibits a relatively short half-life, necessitating multiple doses for sustained therapeutic effects.

Anti-inflammatory Effects

Research has demonstrated the efficacy of this compound in reducing inflammation in various animal models. For instance:

- In a study involving adjuvant arthritis models, administration of Ramifenazone significantly reduced arthritic scores compared to control groups treated with vehicle alone .

- Comparative studies with indomethacin showed that Ramifenazone provided similar or superior anti-inflammatory effects without significant ulcerogenicity .

Analgesic Properties

Ramifenazone's analgesic potential has been evaluated in several studies:

- It effectively relieved post-operative pain in animal models, suggesting its utility in veterinary pain management.

- The compound's ability to modulate pain pathways has been highlighted through various experimental setups, indicating its role in pain management strategies.

Antipyretic Activity

The antipyretic properties of this compound are linked to its action on the hypothalamus:

- Studies indicate that it can lower elevated body temperature by influencing hypothalamic regulation.

Table 1: Summary of Biological Activity Studies on this compound

Propriétés

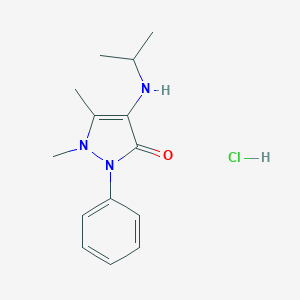

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVTNJDDFIBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18342-39-7, 3615-24-5 (Parent) | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40929145 | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-96-0, 18342-39-7, 3615-24-5 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13576-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-4-(isopropylamino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIFENAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182MZB7ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.